molecular formula C7H5F2NO2 B1421399 1,2-Difluoro-3-methyl-4-nitrobenzene CAS No. 914348-35-9

1,2-Difluoro-3-methyl-4-nitrobenzene

Cat. No.: B1421399
CAS No.: 914348-35-9
M. Wt: 173.12 g/mol
InChI Key: ODMLBEQUDLHJMW-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-methyl-4-nitrobenzene, also known as 3,4-Difluoronitrobenzene, is a synthetic compound that belongs to the family of nitroaromatic compounds . It has a molecular weight of 159.09 and its linear formula is F2C6H3NO2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two fluorine atoms, one methyl group, and one nitro group attached to it . The SMILES string representation of the molecule is [O-]N+c1ccc(F)c(F)c1 .


Physical and Chemical Properties Analysis

This compound is a solid crystalline compound with a molecular weight of 173.12 g/mol . It has a density of 1.374 g/cm³ and is slightly soluble in water . The compound is also characterized by a refractive index of 1.509 .

Scientific Research Applications

Chemical Reactions and Compounds Synthesis

1,2-Difluoro-3-methyl-4-nitrobenzene is involved in various chemical reactions and synthesis processes. For example, Plater and Harrison (2023) demonstrated its use in substitution reactions, where fluorine atoms were displaced in preference to nitro groups. This highlights its reactivity and potential in creating new chemical entities (Plater & Harrison, 2023).

Studies in Molecular and Electronic Structures

Research on the molecular and electronic structures of derivatives of this compound has been conducted. For example, Larsen and Nielsen (2014) investigated the internal rotation potential and structure of various fluorine substituted nitrobenzenes, providing insights into their molecular behavior (Larsen & Nielsen, 2014).

Inhibitory Effects on Leukocyte Functions

Elferink and Deierkauf (1984) explored the inhibitory effects of bifunctional fluorinated nitrobenzenes, including this compound, on leukocyte functions. This suggests potential biomedical applications in controlling inflammatory responses (Elferink & Deierkauf, 1984).

Organometallic Chemistry

Pike, Crimmin, and Chaplin (2017) discussed the use of partially fluorinated benzenes, including this compound, in organometallic chemistry. These compounds can serve as solvents or ligands in transition-metal-based catalysis, highlighting their versatility in chemical synthesis (Pike, Crimmin, & Chaplin, 2017).

Safety and Hazards

1,2-Difluoro-3-methyl-4-nitrobenzene is considered hazardous. It is combustible and can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it should be handled with caution and appropriate safety protocols should be followed.

Mechanism of Action

Pharmacokinetics

The metabolism of these compounds typically involves reductive transformation, and excretion likely occurs via renal and hepatic routes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Difluoro-3-methyl-4-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,2-Difluoro-3-methyl-4-nitrobenzene are not well-studied. It is known that nitrobenzene compounds can interact with various enzymes and proteins. For instance, nitrobenzene can be reduced by nitroreductase enzymes, leading to the formation of nitroso, hydroxylamine, and amine metabolites . These metabolites can further interact with other biomolecules, potentially altering their function .

Cellular Effects

It has been shown to have mutagenic and carcinogenic effects on mammalian cells. It can potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that nitrobenzene compounds can undergo enzymatic reduction, leading to the formation of reactive metabolites . These metabolites can bind to biomolecules, inhibit or activate enzymes, and alter gene expression .

Temporal Effects in Laboratory Settings

It is known that nitrobenzene compounds can undergo degradation over time . Long-term effects on cellular function could potentially be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It has been shown to exhibit toxic effects on different organisms such as bacteria, algae, and fungi. High doses could potentially lead to toxic or adverse effects.

Metabolic Pathways

It is known that nitrobenzene compounds can be metabolized by nitroreductase enzymes, leading to the formation of nitroso, hydroxylamine, and amine metabolites . These metabolites can further interact with other enzymes or cofactors .

Transport and Distribution

It is known that nitrobenzene compounds can potentially interact with transporters or binding proteins .

Subcellular Localization

It is known that nitrobenzene compounds can potentially be directed to specific compartments or organelles based on their chemical properties .

Properties

IUPAC Name

1,2-difluoro-3-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMLBEQUDLHJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677402
Record name 1,2-Difluoro-3-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-35-9
Record name 1,2-Difluoro-3-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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